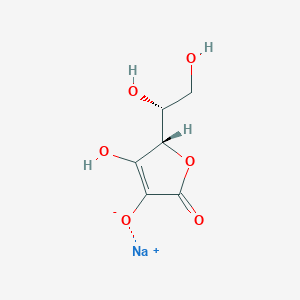
Sodiumd-ascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ascorbate is a mineral salt of ascorbic acid (vitamin C). It is known for its antioxidant properties and is commonly used as a food additive and dietary supplement. The molecular formula of sodium ascorbate is C6H7NaO6 . It is less acidic compared to ascorbic acid, making it more suitable for individuals with sensitive stomachs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ascorbate is typically synthesized by dissolving ascorbic acid in water and adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate, carbon dioxide, and water . The reaction can be represented as:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O
Industrial Production Methods: In industrial settings, the production of sodium ascorbate involves dissolving ascorbic acid in water, followed by the addition of sodium bicarbonate. The mixture is then agitated, and isopropanol is added to precipitate the sodium ascorbate. The precipitate is filtered, washed with isopropanol, and dried under vacuum or in an inert atmosphere .
Types of Reactions:
Oxidation: Sodium ascorbate can undergo oxidation to form dehydroascorbic acid.
Reduction: Sodium ascorbate can act as a reducing agent, converting oxidized compounds back to their reduced forms.
Common Reagents and Conditions:
Oxidation: Catalyzed by metal ions (e.g., Fe³⁺, Cu²⁺).
Reduction: Often occurs in the presence of hydrogen peroxide.
Substitution: Typically involves organic solvents and mild temperatures.
Major Products:
Dehydroascorbic acid: from oxidation.
Reduced forms of various compounds: from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Sodium ascorbate has a wide range of applications in scientific research:
Wirkmechanismus
Sodium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) such as superoxide anion radicals and singlet oxygen, thereby protecting cells from oxidative damage . It also serves as a cofactor for various enzymes, including those involved in collagen synthesis and neurotransmitter production . The sodium-dependent vitamin C transporters (SVCT1 and SVCT2) facilitate its uptake into cells .
Vergleich Mit ähnlichen Verbindungen
Ascorbic Acid: The pure, acidic form of vitamin C.
Calcium Ascorbate: Another mineral ascorbate, providing both calcium and vitamin C.
Uniqueness: Sodium ascorbate is unique in its balance of providing vitamin C while being less acidic, making it more tolerable for those with gastrointestinal sensitivity. It also offers the benefits of sodium, which can be advantageous in certain dietary contexts .
Eigenschaften
Molekularformel |
C6H7NaO6 |
|---|---|
Molekulargewicht |
198.11 g/mol |
IUPAC-Name |
sodium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m1./s1 |
InChI-Schlüssel |
PPASLZSBLFJQEF-LNPKWJEUSA-M |
Isomerische SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
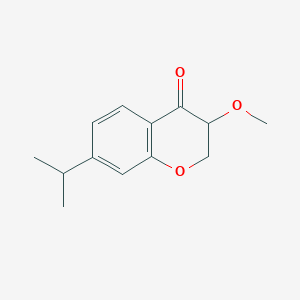
![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)
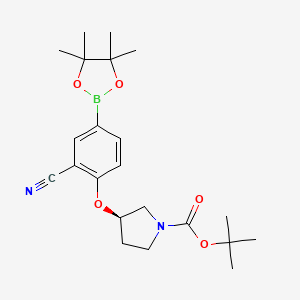
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)
![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)
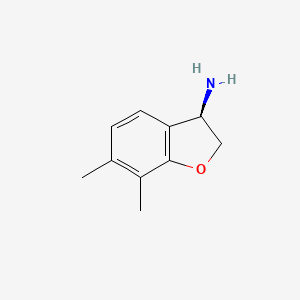
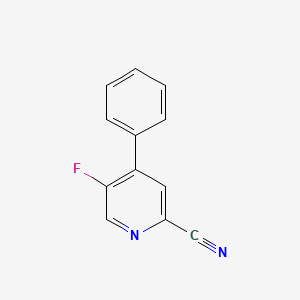
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)

